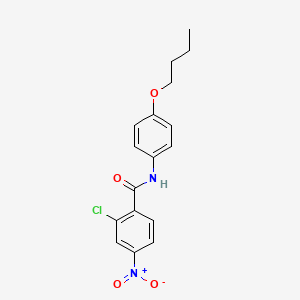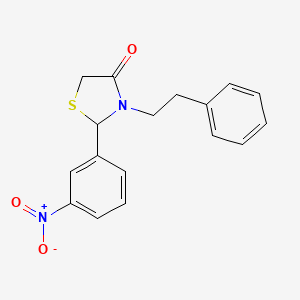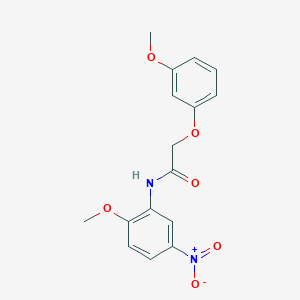![molecular formula C20H19ClN2O3S B4927388 N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)
N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide, commonly known as CP94, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. CP94 is a thioacetamide derivative that belongs to the family of pyrrolidines. It has been studied for its analgesic and anti-inflammatory properties, as well as its potential use in treating addiction and substance abuse.
作用機序
CP94 acts as a selective antagonist of the delta opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By blocking the delta opioid receptor, CP94 can reduce pain and decrease the rewarding effects of drugs of abuse. CP94 has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
CP94 has been shown to have a number of biochemical and physiological effects, including the modulation of pain and reward pathways in the brain, the reduction of inflammation, and the inhibition of drug-induced behaviors. CP94 has also been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction and substance abuse.
実験室実験の利点と制限
One of the main advantages of CP94 in laboratory experiments is its high potency and selectivity for the delta opioid receptor. This makes it a valuable tool for studying the role of this receptor in pain and reward pathways. However, CP94 also has some limitations, including its complex synthesis process and potential for toxicity at high doses.
将来の方向性
There are several potential future directions for research on CP94. One area of interest is the development of new derivatives of CP94 that have improved potency and selectivity for the delta opioid receptor. Another area of interest is the investigation of CP94's potential use in treating other conditions, such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of CP94, as well as its potential therapeutic applications.
合成法
CP94 can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 2-phenylglycine, followed by the formation of a thioamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product, CP94. The synthesis of CP94 is a complex process that requires careful attention to detail and proper safety precautions.
科学的研究の応用
CP94 has been extensively studied for its potential therapeutic effects, particularly in the field of pain management. It has been shown to have analgesic properties that are comparable to those of morphine, but with fewer side effects. CP94 has also been studied for its potential use in treating addiction and substance abuse, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c21-15-6-8-16(9-7-15)22-18(24)13-27-17-12-19(25)23(20(17)26)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISAKVGPMIUJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-phenyl)-2-(2,5-dioxo-1-phenethyl-pyrrolidin-3-ylsulfanyl)-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)

![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)



![[1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4927401.png)
![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)